molecular formula C14H21NO3 B8697171 4-Hydroxy-3-methoxy-N,N-di(propan-2-yl)benzamide CAS No. 146978-52-1

4-Hydroxy-3-methoxy-N,N-di(propan-2-yl)benzamide

Cat. No. B8697171
CAS RN: 146978-52-1
M. Wt: 251.32 g/mol
InChI Key: UGPRLYCCVCFYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-3-methoxy-N,N-di(propan-2-yl)benzamide is a useful research compound. Its molecular formula is C14H21NO3 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-3-methoxy-N,N-di(propan-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-3-methoxy-N,N-di(propan-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

146978-52-1

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

4-hydroxy-3-methoxy-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C14H21NO3/c1-9(2)15(10(3)4)14(17)11-6-7-12(16)13(8-11)18-5/h6-10,16H,1-5H3

InChI Key

UGPRLYCCVCFYGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The combined filtrate (about 1260 mL), containing 4-acetoxy-3-methoxy-N,N-bis(1-methylethyl)-benzamide, is treated at room temperature under nitrogen while stirring with 2-aminoethanol (43.1 g, 42.6 mL) added dropwise over a 5 minute period. The reaction mixture is then heated at 78°-85° for 5 hours. The heat source is removed and water (400 mL) is added slowly over a period of 30 minutes. The stirred slurry is cooled to room temperature and stirring at room temperature is continued for 16 hours. The suspension is cooled to 5° C. and filtered. The resulting solid is washed with xylenes and dried in a vacuum oven at 40°-45° C. for 48 hours to obtain 4-hydroxy-3-methoxy-N,N-bis(1-methylethyl)benzamide; 1H-NMR (CDCl3): δ1.10-1.50 (m, 12H), 3.62-3.80 (m, 2H), 3.82 (s, 3H), 6.42-6.70 (m, 1H), 6.72-6.88 (m, 3H).
Quantity
42.6 mL
Type
reactant
Reaction Step One
Name
4-acetoxy-3-methoxy-N,N-bis(1-methylethyl)-benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
filtrate
Quantity
1260 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A stirred solution of 4-hydroxy-3-methoxy-benzoic acid (5 g, 29.7 mmol) in 35 mL of dichloromethane is treated with thionyl chloride (20 mL, 377 mmol) and N,N-dimethylformamide (1.0 mL, 12.9 mmol). This solution is refluxed for 45 minutes and concentrated in vacuo. The resulting material is dissolved in 125 mL of dichloromethane and treated with diisopropylamine (20 mL, 143 mmol). After stirring at room temperature for 5 minutes, the reaction is diluted with ethyl acetate and filtered. The filtrate is washed with 1N hydrochloride solution, and brine, dried over magnesium sulfate, and concentrated in vacuo to afford 4-hydroxy-3-methoxy-N,N-bis(1-methylethyl)benzamide as a colorless solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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